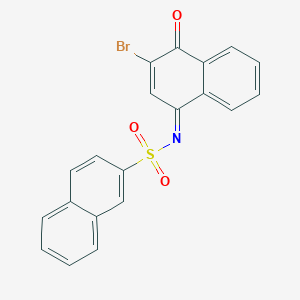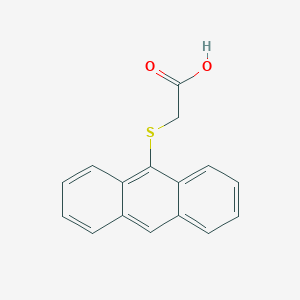![molecular formula C23H26O8 B281836 8,9-Bis[(4-methoxybenzyl)oxy]-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B281836.png)
8,9-Bis[(4-methoxybenzyl)oxy]-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9-Bis[(4-methoxybenzyl)oxy]-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decan-6-ol, commonly known as Bis-MGBG, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as bisbenzylisoquinolines and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of Bis-MGBG is not fully understood. However, it is believed to act by inhibiting the activity of protein kinase C (PKC), an enzyme that is involved in a range of cellular processes, including cell proliferation and differentiation. Bis-MGBG has also been shown to inhibit the activity of telomerase, an enzyme that is involved in maintaining the length of telomeres, the protective caps on the ends of chromosomes.
Biochemical and Physiological Effects
Bis-MGBG has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of PKC, an enzyme that is involved in a range of cellular processes, including cell proliferation and differentiation. Bis-MGBG has also been shown to inhibit the activity of telomerase, an enzyme that is involved in maintaining the length of telomeres, the protective caps on the ends of chromosomes. In addition, Bis-MGBG has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Bis-MGBG in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of PKC and telomerase in cancer cells. However, one of the limitations of using Bis-MGBG is that it has not yet been tested in clinical trials, so its potential use in cancer treatment is still uncertain.
Orientations Futures
There are several potential future directions for research on Bis-MGBG. One area of research could be to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of research could be to investigate its potential use in the treatment of other diseases, such as Alzheimer's disease or Parkinson's disease. Finally, future research could focus on developing more potent and selective inhibitors of PKC and telomerase, which could have even greater potential for the treatment of cancer and other diseases.
Conclusion
Bis-MGBG is a chemical compound that has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a range of cancer cell lines, induce apoptosis in cancer cells, and inhibit the activity of telomerase and PKC. While there are still limitations to its use in lab experiments and its potential use in cancer treatment is uncertain, Bis-MGBG remains an important tool for studying the role of PKC and telomerase in cancer cells.
Méthodes De Synthèse
The synthesis of Bis-MGBG involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with 1,3-diaminopropane to form a Schiff base. This Schiff base is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 3,4-dimethoxybenzyl chloride to form the bisbenzylisoquinoline. This compound is then reacted with glycolic acid to form Bis-MGBG.
Applications De Recherche Scientifique
Bis-MGBG has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a range of cancer cell lines, including breast, lung, and prostate cancer. Bis-MGBG has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, Bis-MGBG has been shown to inhibit the activity of telomerase, an enzyme that is often overexpressed in cancer cells.
Propriétés
Formule moléculaire |
C23H26O8 |
|---|---|
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
8,9-bis[(4-methoxyphenyl)methoxy]-2,4,10-trioxatricyclo[3.3.1.13,7]decan-6-ol |
InChI |
InChI=1S/C23H26O8/c1-25-15-7-3-13(4-8-15)11-27-20-18-17(24)19-21(22(20)31-23(29-18)30-19)28-12-14-5-9-16(26-2)10-6-14/h3-10,17-24H,11-12H2,1-2H3 |
Clé InChI |
OOEMZLZGBFOQOC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COC2C3C(C4C(C2OC(O3)O4)OCC5=CC=C(C=C5)OC)O |
SMILES canonique |
COC1=CC=C(C=C1)COC2C3C(C4C(C2OC(O3)O4)OCC5=CC=C(C=C5)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281759.png)
![N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281764.png)
![N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281772.png)
![N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281774.png)
![N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281775.png)
![N-(3-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281776.png)
![N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281777.png)
![2-oxo-N-propyl-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B281779.png)
![N-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281780.png)

![N-[1,1'-biphenyl]-4-yl-4-bromobenzenesulfonamide](/img/structure/B281784.png)